molecular formula C10H20N2O3 B8011511 tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

Cat. No.: B8011511
M. Wt: 216.28 g/mol
InChI Key: ABPWYJBKUUVONI-HTQZYQBOSA-N
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Description

tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety

Preparation Methods

The synthesis of tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate typically involves the protection of the amine group followed by the formation of the carbamate. One common method involves the reaction of the corresponding amine with tert-butyl chloroformate under basic conditions to yield the desired carbamate. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar compounds to tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate include:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the tetrahydropyran ring, which can impart distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-3-aminooxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPWYJBKUUVONI-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCOC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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